17alpha-Ethylestran-17beta-ol is a synthetic steroid compound that is structurally related to estradiol, a primary female sex hormone. This compound is primarily recognized as an impurity in the anabolic steroid ethylestrenol, which is used in various therapeutic applications. The compound's significance lies in its potential effects on biological systems and its applications in research related to steroid chemistry.
17alpha-Ethylestran-17beta-ol has been identified in various studies as a byproduct of the synthesis of ethylestrenol. Its characterization has been achieved through techniques such as carbon-13 nuclear magnetic resonance spectroscopy, which allows for detailed analysis of its molecular structure and stereochemistry .
This compound belongs to the class of steroids, specifically categorized under estranes due to its structural framework derived from the steroid nucleus. It is classified as a 17-ethynyl derivative, which influences its biological activity and interaction with steroid receptors.
The synthesis of 17alpha-Ethylestran-17beta-ol can be approached through various methods, often involving the modification of existing steroid structures. One notable method involves cross-metathesis reactions, where 17alpha-allyl- and 17alpha-vinylestradiols are reacted with allylcarboranes under catalytic conditions . This method allows for the introduction of ethyl groups at the 17-alpha position, leading to the formation of the desired compound.
The technical details of synthesis often include:
The molecular structure of 17alpha-Ethylestran-17beta-ol features a steroid nucleus with specific substituents. The compound can be represented by the following molecular formula:
The stereochemistry at C-5 has been confirmed to be in the alpha configuration through carbon-13 nuclear magnetic resonance spectroscopy .
Key structural data includes:
17alpha-Ethylestran-17beta-ol can undergo various chemical reactions typical for steroid compounds, including:
These reactions often require specific reagents and conditions:
The mechanism of action for 17alpha-Ethylestran-17beta-ol primarily involves its interaction with estrogen receptors. Upon binding, it can modulate gene expression related to growth and reproductive functions. The compound's structural similarity to estradiol allows it to mimic estrogenic activity, although its potency may differ.
Studies indicate that compounds similar to 17alpha-Ethylestran-17beta-ol can influence cellular pathways associated with estrogen signaling, impacting processes such as cell proliferation and differentiation.
Physical properties include:
Chemical properties encompass:
Relevant data from studies highlight that these properties can influence how the compound behaves in biological systems and during synthesis.
17alpha-Ethylestran-17beta-ol has several applications in scientific research:
This compound serves as a valuable tool for understanding the complexities of steroid chemistry and biology, contributing to advancements in both pharmaceutical sciences and endocrinology.
The systematic IUPAC name for this compound is 17alpha-Ethyl-5alpha-estran-17beta-ol, reflecting its core estrane skeleton and specific stereochemical modifications. Its molecular formula is C₂₀H₃₄O₂, with a molecular weight of 306.49 g/mol. The "17alpha-ethyl" prefix denotes the ethyl substituent (-CH₂CH₃) oriented above the steroidal plane (alpha configuration) at carbon position 17, while "17beta-ol" indicates the hydroxyl group (-OH) oriented below the plane (beta configuration) at the same carbon [1] [2].
The estrane backbone consists of four fused rings (A, B, C, D) with 18 carbon atoms. The C17 ethyl substitution replaces the traditional angular methyl group (C18) in natural estranes. Stereochemistry at the ring junctions (A/B, B/C, C/D) critically influences molecular conformation and biological interactions. Two primary diastereoisomers exist, distinguished by the hydrogen atom configuration at C5:
Table 1: Stereoisomers of 17alpha-Ethylestran-17beta-ol
Isomer Designation | PubChem CID | Core Structure | Key Stereochemical Features |
---|---|---|---|
17α-Ethyl-5α-estrane-3α,17β-diol | 247306 | Estrane | 5α-H (A/B trans fusion), 17α-ethyl, 17β-OH |
17α-Ethyl-5β-estrane-3α,17β-diol | 12133281 | Estrane | 5β-H (A/B cis fusion), 17α-ethyl, 17β-OH |
Alternative names include 17α-Ethyl-17β-hydroxyestrane and 17α-Ethylestra-17β-ol. The presence of additional functional groups (e.g., a 3α-OH group in the PubChem entries) generates distinct derivatives cataloged under unique CAS Registry Numbers and PubChem CIDs [1] [2].
The synthesis of 17α-alkylated estrane derivatives emerged during mid-20th-century efforts to develop orally active steroids with enhanced metabolic stability. The introduction of an alkyl group at C17 was a key strategy to inhibit oxidative metabolism at this position, thereby prolonging half-life. While the exact date and primary literature for the first synthesis of 17alpha-ethylestran-17beta-ol are not detailed in the provided sources, the general synthetic principles are well-established within steroidal chemistry patents and journals from the 1960s–1980s [3].
Early synthetic routes likely employed established steroidal transformations:
Table 2: Key Synthetic Methods Relevant to 17alpha-Ethylestran-17beta-ol Synthesis
Method | Reagents/Conditions | Target Intermediate | Patent/Context Reference |
---|---|---|---|
Grignard Addition | Ethylmagnesium bromide (EtMgBr), Tetrahydrofuran | 17α-Ethyl-17β-ol from 17-keto | General Steroid Synthesis |
Metal Hydride Reduction | Sodium Borohydride (NaBH₄), Methanol | 17β-OH from 17-keto | EP0430386B1 [3] |
Metal Hydride Reduction | Lithium Aluminium Hydride (LiAlH₄), Ether | 17β-OH from 17-ester/ketone | EP0430386B1 [3] |
Patent EP0430386B1, filed in 1990, exemplifies the era's sophisticated approaches to synthesizing modified estranes. While focusing on 14α,17α-bridged 16-hydroxyestratrienes, it underscores the widespread use of Grignard reactions and complex hydride reductions (NaBH₄, LiAlH₄) for installing and modifying C17 substituents in steroidal frameworks during that period. This technological backdrop provided the foundation for synthesizing compounds like 17alpha-ethylestran-17beta-ol [3].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3